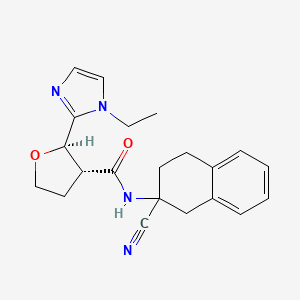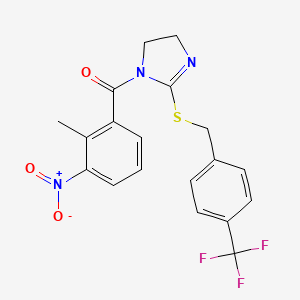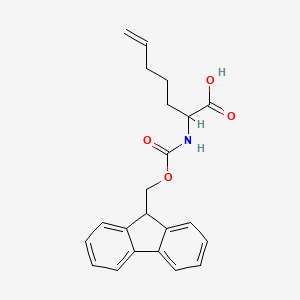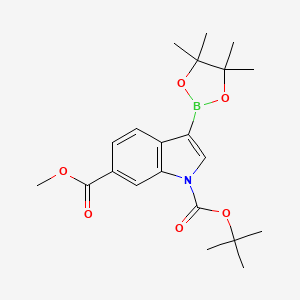![molecular formula C22H24FN5O3S B2365292 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872842-75-6](/img/structure/B2365292.png)
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H24FN5O3S and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The compound 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, although not directly mentioned, is closely related to various fused pyrimidine derivatives studied for their unique reaction mechanisms and synthetic pathways. Research on fused pyrimidine derivatives demonstrates diverse reaction profiles depending on the substituents used, which may include azepan-1-yl groups. For instance, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives leads to azomethine ylides through condensation processes, while a similar reaction with N-unsubstituted amino acid derivatives yields pyrimido[4,5-b]azepine derivatives via an intramolecular ene reaction (Inazumi et al., 1994). Another study explored thermal ene reactions leading to pyrimido[4,5-b]azepines, demonstrating the potential for complex transformations in such compounds (Inazumi et al., 1994).
Photophysical Properties and Applications
Research into the photophysical properties of related pyrimidine derivatives, such as the study of tegafur (a component used in chemotherapy drugs), offers insights into the electronic and structural characteristics that can influence the activity and applicability of such compounds. The molecular electrostatic potential surfaces, along with polarizability and hyperpolarizability studies, can provide a deeper understanding of the selectivity and effectiveness of these compounds in various applications, potentially including those related to the compound of interest (Prasad et al., 2010).
Heterocyclic Compound Synthesis
The synthesis of polyfunctional fused heterocyclic compounds via reactions with indene-1,3-diones showcases the versatility of pyrimidine derivatives in constructing complex molecular architectures. These pathways highlight the potential for generating a wide range of heterocyclic compounds with varied biological activities and applications, suggesting a realm of possibilities for the synthesis and application of the specified compound (Hassaneen et al., 2003).
Nonlinear Optical Properties
The investigation of the third-order nonlinear optical properties of novel styryl dyes, which share structural motifs with pyrimidine derivatives, indicates significant potential for applications in optical materials and devices. The nonlinear refractive index and absorption coefficients of these compounds, influenced by their structural features, may offer insights into the design of materials with desirable optical properties for technological applications (Shettigar et al., 2009).
properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O3S/c1-26-19-17(21(30)27(2)22(26)31)20(25-18(24-19)14-9-5-6-10-15(14)23)32-13-16(29)28-11-7-3-4-8-12-28/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAQYLMSOROST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B2365209.png)




![Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2365221.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2365222.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2365224.png)
![N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2365226.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)
![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)
![2-Chloro-N-[3-methyl-4-[(2-pyrazol-1-ylacetyl)amino]phenyl]propanamide](/img/structure/B2365229.png)
